molecular formula C14H16N4O3S B2853947 Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 953201-28-0

Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2853947
CAS No.: 953201-28-0
M. Wt: 320.37
InChI Key: CUSLZTYWNZUJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with an ethyl carbamate group at position 2 and a 2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl moiety at position 2. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a pharmacophore commonly associated with biological activity, including antimicrobial and receptor-binding properties .

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-13-17-11(9-22-13)7-12(19)16-8-10-3-5-15-6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSLZTYWNZUJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

2.1.1. tert-Butyl (2-(3-((4-(1-((4-((1H-Tetrazol-5-yl)carbamoyl)thiazol-2-yl)methyl)-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-chloro-4H-benzo[5,6]cyclohepta[1,2-d]thiazol-2-yl)amino)-propanamido)ethyl)carbamate (94)
  • Structural Features: This compound (from ) shares a thiazole-carbamate backbone but incorporates a tetrazole-carbamoyl group and a fused benzocyclohepta-thiazole system.
  • Synthesis : Unlike the target compound, this analog requires multi-step coupling reactions involving chlorinated aromatic systems and tetrazole formation.
  • Application : Designed as a fluorescent antagonist of the human P2Y2 receptor, its activity is likely modulated by the extended aromatic system and tetrazole substituent .
2.1.2. Substituted 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides
  • Structural Features : These analogs () replace the ethyl carbamate with a carboxamide group and feature a 4-pyridinyl substituent directly attached to the thiazole.
  • Activity : Exhibited potent receptor antagonism, suggesting that the pyridinyl group in the target compound may similarly enhance binding to biological targets.

Ethyl Carbamate Derivatives in Materials Science

2.2.1. Ethyl (4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamate (TSPC)
  • Structural Features: Shares the ethyl carbamate group but replaces the pyridinylmethylaminoethyl chain with a sulfamoylphenyl moiety ().
  • Synthesis : Utilizes sulfonation and carbamate protection strategies, differing from the target compound’s likely coupling-based synthesis .
  • Application : Demonstrated corrosion inhibition in steel, highlighting the role of carbamate-thiazole hybrids in materials science.
2.2.2. Ethyl 2-(2-Formylaminothiazol-4-yl)Acetate
  • Structural Features: A Biopharmacule catalog compound () with an acetate side chain and formylamino-thiazole substitution.

Data Table: Comparative Analysis

Compound Name Structural Features Synthesis Method Key Applications/Properties
Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate Thiazole, ethyl carbamate, pyridinylmethylaminoethyl Likely amine coupling to carboxylate Potential receptor modulation, solubility
Compound 94 () Tetrazole-carbamoyl, fused benzocyclohepta-thiazole Multi-step aromatic coupling P2Y2 receptor antagonism
Substituted 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides () Carboxamide, 4-pyridinyl Carboxylate hydrolysis and amine coupling Receptor antagonism
TSPC () Sulfamoylphenyl, ethyl carbamate Sulfonation and carbamate protection Corrosion inhibition
Ethyl 2-(2-Formylaminothiazol-4-yl)Acetate () Formylamino-thiazole, acetate Esterification Intermediate in organic synthesis

Key Research Findings

  • Synthetic Flexibility: The target compound’s pyridinylmethylaminoethyl group may be synthesized via carbodiimide-mediated coupling, similar to methods in .
  • Biological Potential: Pyridinyl-thiazole hybrids () show receptor-binding efficacy, suggesting the target compound could be optimized for similar targets.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate?

Methodological Answer:
The synthesis involves multi-step reactions starting with the formation of a thiazole ring intermediate, followed by sequential functionalization. Key steps include:

  • Thiazole Core Formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions in ethanol or THF ( ).
  • Carbamate Introduction : Reaction of the thiazole intermediate with ethyl chloroformate in the presence of a base (e.g., NaH) at 0–5°C to avoid side reactions ().
  • Amide Coupling : Pyridin-4-ylmethylamine is conjugated via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF ().
    Critical Parameters :
  • Temperature control (±2°C) during carbamate formation to prevent decomposition.
  • Solvent purity (e.g., anhydrous THF for alkylation steps).
  • Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and NMR to confirm intermediate structures ( ).

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the pyridin-4-ylmethyl group (δ 8.5–8.7 ppm for aromatic protons) and the thiazole ring (δ 7.2–7.5 ppm) ( ).
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm for carbamate and amide groups) ().
  • Mass Spectrometry (HRMS) : Exact mass determination (C₁₅H₁₆N₄O₄S requires m/z 348.38) to validate molecular formula ( ).
  • HPLC-PDA : Purity assessment using a C18 column (80:20 acetonitrile/water, 1 mL/min) with UV detection at 254 nm ().

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action against enzymatic targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known thiazole/carbamate interactions (e.g., bacterial enolase, human kinases) based on structural homology ( ).
  • Docking Workflow :
    • Prepare the compound’s 3D structure using Gaussian 09 (B3LYP/6-31G* level).
    • Perform rigid/flexible docking with AutoDock Vina (grid size: 25 ų centered on active sites).
    • Analyze binding poses for hydrogen bonds (e.g., pyridine N with Asp168 in enolase) and π-stacking (thiazole ring and Tyr342) ( ).
  • Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays ().

Advanced: How should researchers resolve contradictions in reported antimicrobial activity data across structural analogs?

Methodological Answer:

  • Standardized Assays : Use CLSI/M07-A11 guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to minimize variability ().
  • Structure-Activity Relationship (SAR) Analysis :
    • Compare substituent effects: Pyridin-4-ylmethyl vs. carbamoylphenyl groups ( vs. 6).
    • Quantify lipophilicity (logP) via HPLC retention times to correlate with membrane permeability ().
  • Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) to account for inter-lab differences ().

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Models :
    • Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis (Cₘₐₓ, t₁/₂) ( ).
    • Toxicity : 28-day subacute study (OECD 407) with histopathology of liver/kidney tissues ().
  • Zebrafish Embryos : Assess developmental toxicity (LC₅₀) at 72 hpf to screen for teratogenicity ().

Advanced: How can regioselective functionalization of the thiazole ring enhance target selectivity?

Methodological Answer:

  • Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid to functionalize the C5 position of the thiazole, leaving the C2 carbamate intact ().
  • Protection/Deprotection Strategies :
    • Protect the carbamate group with TMSCl during bromination at C4.
    • Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-fluorophenyl) for improved kinase inhibition ().
  • Computational Guidance : DFT calculations (M06-2X/def2-TZVP) to predict electronic effects of substituents on binding affinity ().

Basic: What in vitro assays are recommended for preliminary bioactivity profiling?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive (MRSA) and Gram-negative (P. aeruginosa) strains ( ).
  • Anticancer : MTT assay on HCT-116 (colon) and MCF-7 (breast) cell lines (48 h exposure, IC₅₀ calculation) ( ).
  • Enzyme Inhibition : Fluorometric assay for acetylcholinesterase (AChE) inhibition (λₑₓ = 340 nm, λₑₘ = 460 nm) ().

Advanced: How can ADMET predictions guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • Tools : Use SwissADME for logP (target: 2–3), BOILED-Egg model for BBB permeability, and ProTox-II for hepatotoxicity risk ().
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) to identify CYP3A4-mediated oxidation hotspots (e.g., pyridine ring) ( ).
  • Mitigation Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP-mediated degradation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.